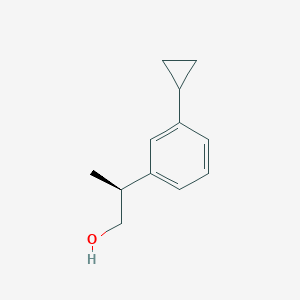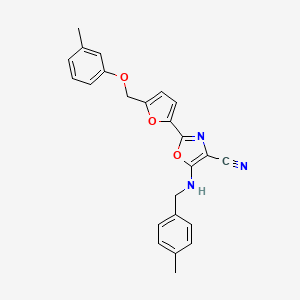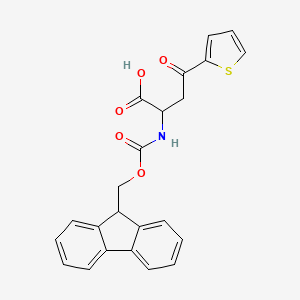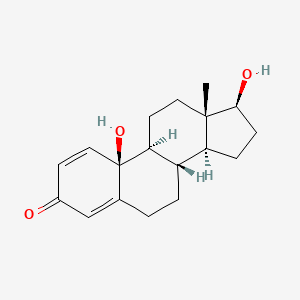
(2S)-2-(3-Cyclopropylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-Cyclopropylphenyl)propan-1-ol is a chiral secondary alcohol that has been found to possess various biological activities. It is a building block for the synthesis of many biologically active compounds.
Wirkmechanismus
The exact mechanism of action of ((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol has been found to possess various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to have antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol has several advantages for lab experiments. It is readily available and can be synthesized using simple and efficient methods. It is also relatively stable and easy to handle. However, its low solubility in water can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on ((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further research is needed to optimize its synthesis methods and improve its solubility in water for more extensive use in lab experiments.
Conclusion:
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol is a chiral secondary alcohol that has various biological activities and is a building block for the synthesis of many biologically active compounds. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and optimize its use in lab experiments.
Synthesemethoden
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol can be synthesized through different methods. One of the most common methods is the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, ((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-one can be reduced using chiral borane catalysts to obtain ((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol has been found to have various biological activities such as anti-inflammatory, analgesic, and antitumor activities. It has been used as a building block for the synthesis of many biologically active compounds. For example, it has been used as a starting material for the synthesis of potent anticancer agents such as taxanes and epothilones.
Eigenschaften
IUPAC Name |
(2S)-2-(3-cyclopropylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDNDBMOGXGPO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569334.png)
![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569337.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)
![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2569339.png)
![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)
![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)


![(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate](/img/structure/B2569350.png)

![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)